This compound can be synthesized through various organic reactions involving pyrimidine derivatives. It is primarily classified under pharmaceuticals and agrochemicals due to its biological activity and potential applications in medicinal chemistry.
The synthesis of MI 2 dihydrochloride typically involves the fusion of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine as a base. This method allows for the formation of the desired aminopyrimidine derivatives under solvent-free conditions at elevated temperatures (80–90 °C). The reaction is monitored using thin-layer chromatography to ensure completion.
Technical Details:
The molecular structure of MI 2 dihydrochloride features a pyrimidine ring with amino substituents. The presence of chlorine atoms at specific positions on the ring contributes to its reactivity and biological properties.
Molecular Formula: C₄H₆Cl₂N₄
Molecular Weight: Approximately 165.03 g/mol
The compound's structure can be represented as follows:
MI 2 dihydrochloride can undergo various chemical reactions typical for amino compounds and heterocycles. Common reactions include:
These reactions are facilitated by the presence of electron-donating amino groups, which increase nucleophilicity.
The mechanism of action for MI 2 dihydrochloride primarily relates to its biological activity as an enzyme inhibitor. For instance, certain derivatives have shown inhibitory effects on β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes.
Data on Mechanism:
MI 2 dihydrochloride has several applications in scientific research:
MI-2 dihydrochloride disrupts the protein-protein interaction between menin and mixed lineage leukemia (MLL) proteins by targeting a deep hydrophobic pocket within menin’s structure. High-resolution crystallography (1.46 Å) reveals that MI-2 binds menin with a dissociation constant (Kd) of 446 nM, mimicking key interactions of the native MLL menin-binding motif 1 (MBM1, residues 4–15). Specifically, MI-2 occupies the MLL binding site through:
Optimization of MI-2 led to MI-2-2, which enhances affinity (Kd = 22 nM) and inhibits MLL-driven leukemogenesis by downregulating HOXA9 expression [1]. Subsequent generations (e.g., MI-1481) achieve sub-nanomolar inhibition (IC50 = 3.6 nM against MLL4–43) by introducing saturated six-membered rings that improve hydrophobic interactions [3].
Table 1: Evolution of Menin-MLL Inhibitors
Compound | IC50 vs. MLL4–43 | Key Structural Improvements |
---|---|---|
MI-2 | 446 nM | Initial thienopyrimidine scaffold |
MI-2-2 | 22 nM (Kd) | Optimized hydrophobic contacts |
MI-503 | 14.7 nM | N-alkylated indole derivatives |
MI-1481 | 3.6 nM | Six-membered ring at indole nitrogen |
Beyond direct menin-MLL disruption, MI-2 dihydrochloride allosterically modulates ATP-dependent chromatin remodeling complexes, particularly Mi-2/NuRD (Nucleosome Remodeling and Deacetylase). Key mechanisms include:
Table 2: Chromatin Remodeling Effects of MI-2
Target Complex | Biological Consequence | Experimental Evidence |
---|---|---|
Mi-2/NuRD | Cohesin dissociation | FRAP in polytene chromosomes [8] |
SWI/SNF | Loss of enhancer accessibility | H3K27ac reduction at HOXA9 locus [4] |
PRC2 | H3K27me3 depletion | Synergy with EZH2 inhibitors in leukemia [10] |
MI-2 dihydrochloride indirectly suppresses histone methyltransferase (HMT) activity by disrupting menin-dependent recruitment of MLL1 to target genes:
Notably, MLL1’s HMT activity is redundant in leukemia maintenance, as SET domain deletions do not impair MLL-AF9-driven leukemogenesis. MI-2 exerts its effects primarily through abrogating menin’s scaffolding of non-HMT cofactors [5].
Table 3: Epigenetic Markers Altered by MI-2
Affected Marker | Function | Downstream Effect |
---|---|---|
H3K4me3 | Transcriptional activation | Silencing of HOXA9/MEIS1 [1] |
H4K16ac | Chromatin relaxation | Impaired RNA Pol II recruitment [5] |
H3K27me3 | Transcriptional repression | Synergistic tumor suppression [10] |
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